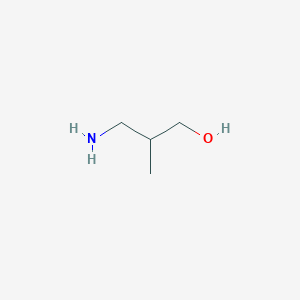

3-Amino-2-methylpropan-1-ol

Übersicht

Beschreibung

3-Amino-2-methylpropan-1-ol is an organic compound with the molecular formula C4H11NO . It is classified as an alkanolamine and can be found in small amounts in water vapor . It has been shown to have low energy and reacts with water vapor to form 3,4-dihydroxybutanal, which is a product that can be converted into other useful chemicals .

Synthesis Analysis

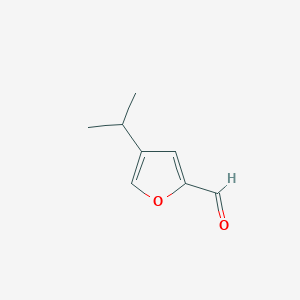

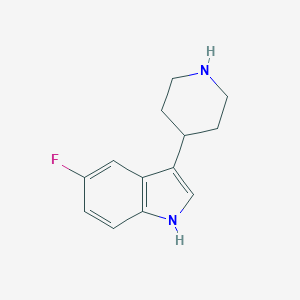

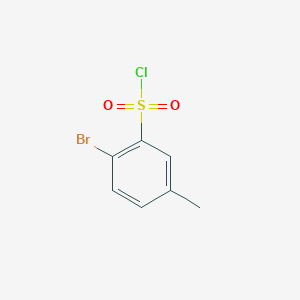

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . There are several methods to synthesize this compound according to its starting materials: starting from acetylthiophene, starting from thiophene, starting from thiophenecarboxaldehyde .

Molecular Structure Analysis

The molecular weight of 3-Amino-2-methylpropan-1-ol is 89.14 g/mol . The InChI string is InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 . The canonical SMILES string is CC(CN)CO .

Chemical Reactions Analysis

3-Amino-2-methylpropan-1-ol has been shown to react with water vapor to form 3,4-dihydroxybutanal . It also reacts with high energy photons to form new substances, such as 3,4,5,6 tetrahydroxymethylbenzaldehyde .

Physical And Chemical Properties Analysis

3-Amino-2-methylpropan-1-ol is soluble in water and has about the same density as water . It has a topological polar surface area of 46.2 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

“3-Amino-2-methylpropan-1-ol” (AMP) is utilized in environmental monitoring technologies. For instance, a newly installed ion-molecule reaction mass spectrometer (IMR-MS) employed AMP during a test campaign to monitor trace pollutants in emitted flue gas, ensuring safe adoption of amine-based post-combustion carbon capture .

Industrial Coatings

AMP serves as a multifunctional additive in industrial coatings. It acts primarily as a pH buffer but also provides the added functionality of being a low foaming dispersing agent, enhancing the performance and durability of coatings .

Personal Care Products

In the personal care industry, AMP is used as an additive due to its buffering capabilities and low foaming properties. This makes it suitable for various skincare and cosmetic products, contributing to their stability and efficacy .

Lubricant Manufacturing

As an additive in lubricants, AMP helps maintain the pH balance and acts as a dispersing agent. This ensures the lubricants function effectively under various conditions without causing excessive foaming .

Clinical Diagnostics

Stable isotope-labeled compounds of AMP are used as standards for environmental pollutant detection in clinical diagnostics. They play a role in imaging, diagnosis, and newborn screening, highlighting its importance in healthcare applications .

Agricultural Research

AMP is also applied in agricultural research for real-time monitoring of small alkylamines in ambient air at research centers. This helps in studying the impact of agricultural practices on air quality and developing strategies for sustainable farming .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Amino-2-methylpropan-1-ol is an organic compound with the formula H2NC(CH3)2CH2OH . It is classified as an alkanolamine It is known to be a useful buffer and a precursor to numerous other organic compounds .

Biochemical Pathways

As a precursor to numerous other organic compounds , it may be involved in various biochemical synthesis pathways.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of 3-Amino-2-methylpropan-1-ol can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its boiling point of 165.5 °C indicates that it is stable under normal physiological temperatures.

Eigenschaften

IUPAC Name |

3-amino-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBTPGZQMNAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylpropan-1-ol | |

CAS RN |

15518-10-2 | |

| Record name | 3-Amino-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

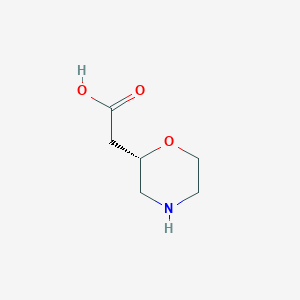

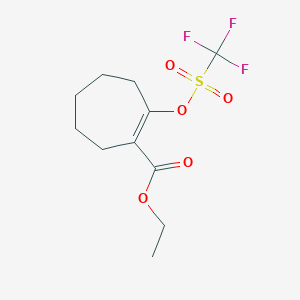

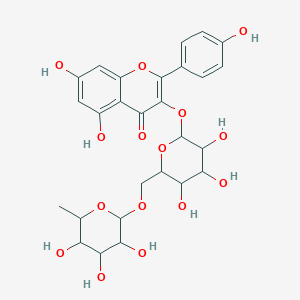

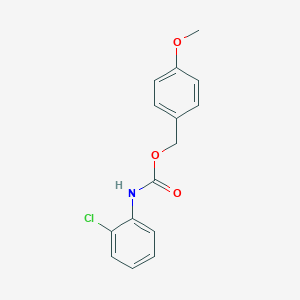

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)